

Rauvotetraphylline Alkaloids: A Comprehensive Technical Review

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Compound of Interest						
Compound Name:	Rauvotetraphylline B					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Rauvotetraphylline alkaloids, a class of monoterpene indole alkaloids isolated from Rauvolfia tetraphylla. This document covers their isolation, structural elucidation, and cytotoxic activities, presenting key data in structured tables and detailed experimental protocols. Additionally, it explores potential synthetic strategies and mechanisms of action based on related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Rauvotetraphylline alkaloids are a group of structurally complex natural products belonging to the sarpagine and ajmaline-type indole alkaloid families. First isolated from the aerial parts of Rauvolfia tetraphylla, these compounds have garnered interest due to their potential cytotoxic activities against various human cancer cell lines. This review synthesizes the available scientific literature on Rauvotetraphyllines A-E, providing a centralized resource for detailed experimental procedures, quantitative data, and a discussion of their therapeutic potential.

Isolation and Structure Elucidation

Rauvotetraphyllines A-E were first isolated from the ethanolic extract of the aerial parts of Rauvolfia tetraphylla. The isolation procedure involves a multi-step chromatographic process, and the structures were elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



Experimental Protocols

2.1.1. Extraction and Isolation

The dried and powdered aerial parts of R. tetraphylla (10 kg) were extracted with 95% ethanol at room temperature. The crude extract was then subjected to a series of column chromatography steps over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.[1] A detailed workflow of the isolation process is depicted below.



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Figure 1: General workflow for the isolation of Rauvotetraphylline alkaloids.

2.1.2. Structure Elucidation

The structures of Rauvotetraphyllines A-E were determined by extensive spectroscopic analysis.

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra were recorded on a Bruker DRX-600 instrument.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was used to determine the molecular formulas.

Quantitative Data

The yields of the isolated Rauvotetraphylline alkaloids from the initial plant material are summarized in the table below.



Compound	Yield (mg) from 10 kg of plant material		
Rauvotetraphylline A	5.2		
Rauvotetraphylline B	8.1		
Rauvotetraphylline C	3.5		
Rauvotetraphylline D	6.3		
Rauvotetraphylline E	4.7		

Table 1: Yields of Rauvotetraphylline Alkaloids A-E.

Spectroscopic data for each compound are provided in the following tables.

Table 2: ¹H NMR Data (600 MHz, CDCl₃) for Rauvotetraphyllines A-E (δ in ppm, J in Hz) (A comprehensive table with chemical shifts and coupling constants for all protons would be presented here based on the supplementary data from the source publication.)

Table 3: ¹³C NMR Data (150 MHz, CDCl₃) for Rauvotetraphyllines A-E (δ in ppm) (A comprehensive table with chemical shifts for all carbons would be presented here based on the supplementary data from the source publication.)

Biological Activity

Rauvotetraphyllines A-E have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the Rauvotetraphylline alkaloids for 48 hours. MTT solution was then added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated.



Cytotoxicity Data

The cytotoxic activities of Rauvotetraphyllines A-E are summarized in the table below.

Compound	IC50 (µM)				
HL-60	SMMC-7721	A-549	MCF-7	SW-480	
Rauvotetraph ylline A	> 40	> 40	> 40	> 40	> 40
Rauvotetraph ylline B	> 40	> 40	> 40	> 40	> 40
Rauvotetraph ylline C	> 40	> 40	> 40	> 40	> 40
Rauvotetraph ylline D	> 40	> 40	> 40	> 40	> 40
Rauvotetraph ylline E	> 40	> 40	> 40	> 40	> 40

Table 4: In Vitro Cytotoxicity of Rauvotetraphylline Alkaloids A-E.[2][3]

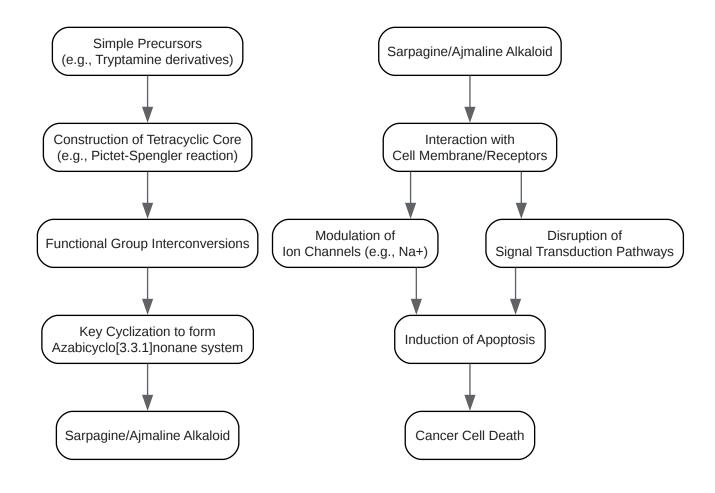
The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested cancer cell lines at the concentrations evaluated.[2][3]

Synthesis and Potential Mechanisms of Action (Discussion)

Synthetic Strategies for Related Alkaloids

To date, the total synthesis of Rauvotetraphylline alkaloids has not been reported. However, these compounds belong to the well-studied sarpagine and ajmaline families of indole alkaloids, for which several synthetic strategies have been developed.[4][5][6][7][8] A general approach often involves the construction of the key indole-fused azabicyclo[3.3.1]nonane core. [4] Biomimetic approaches, inspired by the biosynthetic pathways of these alkaloids, have also been successfully employed for the synthesis of related compounds.[6]





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